molecular formula C7H7FO3S B2567006 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride CAS No. 96892-89-6

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

Cat. No. B2567006
CAS RN: 96892-89-6
M. Wt: 190.19
InChI Key: IFZQUNIVKIALDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is represented by the InChI code 1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 . The molecular weight of this compound is 190.2 .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is part of the broader family of sulfonyl fluorides, compounds known for their versatility in synthetic chemistry. Sulfonyl fluorides, including 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride, serve as valuable synthetic motifs utilized in a range of chemical transformations. A novel method for synthesizing sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride demonstrates the development of environmentally benign and efficient synthetic pathways. This approach allows for the preparation of a variety of sulfonyl fluoride compounds without the need for additional oxidants or catalysts, showcasing the compound's role in facilitating mild reaction conditions for a broad substrate scope (Laudadio et al., 2019).

Environmental and Material Applications

In environmental science, the research on sulfonyl fluorides like 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride extends to the degradation of persistent organic pollutants. A study on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling in the presence of potassium hydroxide highlights the potential of using chemical methods to degrade environmentally harmful substances. The study showed nearly complete destruction of PFOS and PFOA, indicating the effectiveness of such approaches in addressing contamination issues. The products of PFOS after treatment were identified as potassium fluoride and potassium sulfate, suggesting a pathway for the environmental remediation of fluorinated compounds (Zhang et al., 2013).

Photodecomposition and Polymerization

Photodecomposition studies involving sulfonyl fluorides reveal the generation of active oxygen species, such as atomic oxygen [O(3P)], through the liquid-phase photolysis of sulfoxides. This method presents a potentially clean approach for producing atomic oxygen, offering applications in the functionalization of hydrocarbons under mild conditions. The study opens avenues for the synthesis of high-value oxygenated compounds from readily available resources, showcasing the relevance of sulfonyl fluorides in innovative oxidation processes (Thomas & Greer, 2003).

Sensor Development

The versatility of sulfonyl fluorides extends to sensor technology. Novel 2,1,3-benzothiadiazole derivatives have been utilized as selective fluorescent and colorimetric sensors for fluoride ions. These sensors, containing hydrogen-bond functional groups acting as interaction sites for fluoride ions, demonstrate the compound's utility in developing high-sensitivity and selectivity sensors for detecting specific ions in complex matrices. This research highlights the potential of using sulfonyl fluoride derivatives in crafting tools for environmental monitoring and analytical chemistry applications (Wu et al., 2016).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Mechanism of Action

. It is a useful reagent in organic synthesis, as it can act as a source of the sulfonyl fluoride functional group.

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

properties

IUPAC Name

3-(hydroxymethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQUNIVKIALDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

CAS RN

96892-89-6
Record name 3-(hydroxymethyl)benzene-1-sulfonyl fluoride
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